Methyl 3-ethylbenzoate CAS number
Methyl 3-ethylbenzoate CAS number
An In-depth Technical Guide to Methyl 3-ethylbenzoate (CAS: 50604-00-7)
Introduction
Methyl 3-ethylbenzoate, identified by the CAS number 50604-00-7, is an aromatic ester that serves as a crucial intermediate in advanced organic synthesis.[1] While structurally unassuming, its utility in constructing more complex molecular architectures makes it a valuable compound for researchers and drug development professionals. This guide provides a comprehensive technical overview, grounded in established chemical principles, to elucidate the properties, synthesis, applications, and safe handling of this versatile building block. As a Senior Application Scientist, the intent is not merely to present data, but to offer a narrative that explains the causality behind the protocols and the strategic value of this molecule in the landscape of chemical R&D.
Physicochemical Properties and Identification
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. Methyl 3-ethylbenzoate is a liquid at room temperature.[2] Its key identifiers and properties are summarized below, compiled from various chemical suppliers and databases. The consistency of these values across reputable sources underscores their reliability.
| Property | Value | Source(s) |
| CAS Number | 50604-00-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| IUPAC Name | methyl 3-ethylbenzoate | [4] |
| Purity | Typically ≥95% | [1][4][5] |
| Physical Form | Liquid | [2] |
| SMILES | CCC1=CC(C(=O)OC)=CC=C1 | [1][4] |
| InChI Key | YMVGYYSDIIIVKV-UHFFFAOYSA-N | [2][5] |
| Storage | 2-8°C or Room Temperature | [1][4] |
Synthesis: The Fischer-Speier Esterification Approach
The most direct and industrially scalable method for preparing Methyl 3-ethylbenzoate is the Fischer-Speier esterification of 3-ethylbenzoic acid with methanol. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its use of readily available starting materials.
Mechanistic Rationale
The choice of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is critical. The reaction mechanism hinges on the protonation of the carbonyl oxygen of 3-ethylbenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. This step is the causal driver for the reaction's success; without the catalyst, the reaction would proceed at an impractically slow rate. The subsequent elimination of a water molecule yields the ester. The entire process is an equilibrium, which is why an excess of one reagent (typically the less expensive methanol) is used to drive the reaction towards the product, an application of Le Chatelier's principle.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Methyl 3-ethylbenzoate.
Detailed Laboratory Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylbenzoic acid (0.1 mol, 15.02 g) and methanol (100 mL).
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Catalysis: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.
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Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Causality Insight: This step is crucial to remove the sulfuric acid catalyst and any unreacted 3-ethylbenzoic acid, which is deprotonated to its water-soluble sodium salt.[8]
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Drying and Filtration: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate. Filter to remove the drying agent.
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Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil by vacuum distillation to obtain pure Methyl 3-ethylbenzoate.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. Analytical data for verification is often available from commercial suppliers.[9]
Applications in Research and Drug Development
Methyl 3-ethylbenzoate's primary value lies in its role as a versatile building block.[1] The ester and ethyl functionalities on the benzene ring offer distinct points for chemical modification, making it a valuable starting point for the synthesis of more elaborate molecules.
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Medicinal Chemistry: The substituted benzoate scaffold is a common motif in pharmacologically active compounds. The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol. The ethyl group can be a site for further functionalization or can serve to modulate the lipophilicity of a target molecule.
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Materials Science: Aromatic esters are precursors to polymers and other advanced materials. The specific substitution pattern of Methyl 3-ethylbenzoate can be exploited to fine-tune the physical properties of these materials.
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Agrochemicals: Similar to drug discovery, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules, where intermediates like Methyl 3-ethylbenzoate can play a foundational role.
Role as a Synthetic Intermediate
Caption: Potential synthetic pathways from Methyl 3-ethylbenzoate.
Safety, Handling, and Storage
GHS Hazard Information
| Hazard | Statement | Precautionary Codes | Source(s) |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313 | [4][10] |
| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [4][10] |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340, P312 | [4][10] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[1]
Conclusion
Methyl 3-ethylbenzoate (CAS: 50604-00-7) is more than a simple catalog chemical; it is an enabling tool for chemical innovation. Its straightforward synthesis via Fischer esterification, combined with the dual reactivity of its functional groups, makes it a reliable and valuable intermediate for researchers in medicinal chemistry, materials science, and beyond. A thorough understanding of its properties, synthetic rationale, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.
References
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Title: CAS No. 50604-00-7, Methyl 3-ethylbenzoate Source: 001CHEMICAL URL: [Link]
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Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst Source: MDPI URL: [Link]
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Title: Preparation of ethyl benzoate Source: PrepChem.com URL: [Link]
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Title: What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Source: Quora URL: [Link]
- Title: Preparation method of methyl benzoate compound - Google Patents Source: Google Patents URL
Sources
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